![molecular formula C20H24N8O B2740615 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1788557-72-1](/img/structure/B2740615.png)
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, which include various pyrimidine and piperazine derivatives, could provide insight into the development of new therapeutics targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Anti-Lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic research. These findings may suggest avenues for exploring related compounds in cancer and inflammation research (A. Rahmouni, Sawssen Souiei, M. Belkacem, et al., 2016).
Metabolic Pathways of Antineoplastic Agents
The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, revealing main metabolic pathways including N-demethylation and hydroxylation. Such metabolic studies are crucial for understanding the pharmacokinetics and optimizing the efficacy of new drugs (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Soluble Epoxide Hydrolase Inhibitors
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified key functional groups necessary for potency and selectivity, demonstrating the role of chemical modification in enhancing therapeutic potential (R. K. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives with Anti-Influenza Activity
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of related chemical structures in antiviral research (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c29-20(22-8-4-7-17-5-2-1-3-6-17)27-11-9-26(10-12-27)18-13-19(24-15-23-18)28-16-21-14-25-28/h1-3,5-6,13-16H,4,7-12H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQHWVDNZAIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.